molecular formula C28H29FN2O3S B2817264 1-benzyl-7-(diethylamino)-3-(2,4-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 892779-54-3

1-benzyl-7-(diethylamino)-3-(2,4-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2817264
CAS No.: 892779-54-3
M. Wt: 492.61
InChI Key: PKWLWNNWDPYEFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinolin-4-one family, characterized by a bicyclic core with substitutions that modulate its physicochemical and biological properties. Key structural features include:

  • 2,4-Dimethylbenzenesulfonyl group at position 3: Introduces steric bulk and electron-withdrawing effects, which may influence stability and binding interactions.
  • Fluorine at position 6: A common bioisostere that improves metabolic stability and bioavailability.
  • Diethylamino group at position 7: Contributes to basicity and solubility in polar solvents.

Properties

IUPAC Name

1-benzyl-7-(diethylamino)-3-(2,4-dimethylphenyl)sulfonyl-6-fluoroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29FN2O3S/c1-5-30(6-2)25-16-24-22(15-23(25)29)28(32)27(18-31(24)17-21-10-8-7-9-11-21)35(33,34)26-13-12-19(3)14-20(26)4/h7-16,18H,5-6,17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWLWNNWDPYEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=C(C=C(C=C3)C)C)CC4=CC=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

A comparative analysis of substituents and functional groups is presented below:

Position Target Compound Compound 7f ECHEMI Compound
1 Benzyl 4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl (2-Chlorophenyl)methyl
3 2,4-Dimethylbenzenesulfonyl Sulfonamido group 4-Isopropylphenylsulfonyl
6 Fluoro Chloro Methoxy
7 Diethylamino Cyclopropyl
Other Carboxylate ester at position 3
Key Observations:

Position 1 : The benzyl group in the target compound contrasts with the extended acetamido-ethyl-benzyl chain in 7f and the chlorophenyl group in the ECHEMI compound. These differences impact steric bulk and electronic interactions.

Position 3 : The 2,4-dimethylbenzenesulfonyl group (target) vs. sulfonamido (7f) and isopropylphenylsulfonyl (ECHEMI) groups highlight variability in electron-withdrawing capacity and solubility.

Position 6: Fluorine (target) vs.

Position 7: The diethylamino group (target) may enhance solubility compared to the cyclopropyl group in 7f, which introduces rigidity.

Physicochemical and Functional Implications

  • Lipophilicity: The ECHEMI compound’s chlorophenyl and isopropyl groups likely increase logP compared to the target compound’s benzyl and diethylamino groups.
  • Solubility: The diethylamino group in the target compound could improve aqueous solubility relative to the carboxylate ester in 7f, which may ionize at physiological pH.
  • Bioactivity: Fluorine at position 6 (target) is associated with enhanced antimicrobial or kinase inhibitory activity in quinolone derivatives. Methoxy in the ECHEMI compound might reduce reactivity but improve metabolic stability .

Q & A

Q. Methodological Answer :

  • High-resolution MS : Confirm molecular formula (C₃₁H₃₂FN₃O₃S) with <2 ppm mass accuracy .
  • 2D NMR : Assign peaks via HSQC (heteronuclear correlation) and NOESY (nuclear Overhauser effect) to resolve spatial proximity of the benzyl and diethylamino groups .
  • X-ray crystallography : Resolve ambiguity in sulfonyl group orientation (if single crystals are obtainable) .

How does the 2,4-dimethylbenzenesulfonyl group influence reactivity in downstream modifications?

Q. Methodological Answer :

  • Steric effects : The dimethyl groups hinder nucleophilic attack at the sulfonyl sulfur, limiting hydrolysis.
  • Electronic effects : Electron-donating methyl groups reduce sulfonyl electrophilicity, requiring harsher conditions (e.g., BF₃·Et₂O catalysis) for substitutions .
    Experimental Design : Compare reaction rates of the parent compound with analogs lacking methyl groups using TLC or in situ IR .

What strategies mitigate cytotoxicity during in vitro biological testing?

Q. Methodological Answer :

  • Dose optimization : Perform MTT assays across a 0.1–100 µM range to establish IC₅₀ values and identify non-toxic thresholds .
  • Prodrug design : Modify the 4-oxo group with acetylated or PEGylated moieties to reduce off-target effects .
  • Selectivity screening : Use kinase profiling panels (e.g., Eurofins KinaseScan®) to prioritize targets with minimal overlap in toxicity pathways .

How can computational modeling predict its metabolic fate?

Q. Methodological Answer :

  • CYP450 docking : Use AutoDock Vina to simulate interactions with CYP3A4/2D6 isoforms, identifying potential oxidation sites (e.g., diethylamino N-dealkylation) .
  • Metabolite prediction : Software like Meteor (Lhasa Limited) generates plausible Phase I/II metabolites for LC-MS/MS validation in hepatocyte models .

What experimental controls are critical for reproducibility in enzyme inhibition assays?

Q. Methodological Answer :

  • Positive controls : Include staurosporine (kinase inhibition) or etoposide (topoisomerase inhibition) to benchmark activity .
  • Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid solvent-induced denaturation .
  • Blind replicates : Perform assays in triplicate across independent experiments to account for plate-to-plate variability .

How can substituent effects explain variability in reported logP values?

Q. Methodological Answer :

  • Measurement methods : Compare shake-flask (gold standard) vs. chromatographic (e.g., C18 HPLC) logP determinations to resolve discrepancies .
  • Substituent contributions : The 2,4-dimethylbenzenesulfonyl group increases logP by ~1.5 units, while the 6-fluoro group adds ~0.2 units (via ClogP calculations) .

What mechanistic studies elucidate its mode of action in complex biological systems?

Q. Methodological Answer :

  • Cellular thermal shift assays (CETSA) : Identify target engagement by measuring protein thermal stability shifts in lysates treated with the compound .
  • CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Molecular dynamics simulations : Model binding stability (RMSD analysis) to key residues in hypothesized targets (e.g., EGFR kinase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.